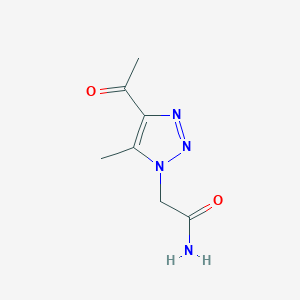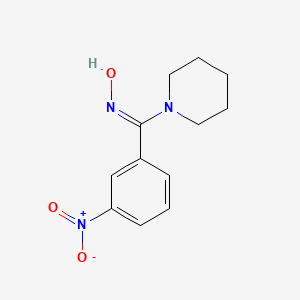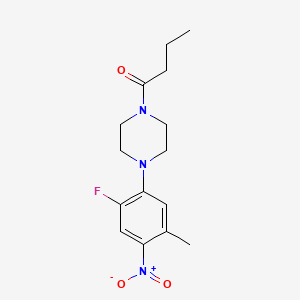![molecular formula C17H13BrN2O B5910293 2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)
2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone
Vue d'ensemble
Description
2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and anti-inflammatory properties. This compound has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone in lab experiments is its ability to selectively induce apoptosis in cancer cells while sparing normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, studies are needed to evaluate the in vivo efficacy and safety of this compound in animal models, which will be critical for its eventual development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with 3-bromocinnamaldehyde in the presence of a base catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone has been studied for its potential applications in scientific research. Recent studies have highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-20-16(10-9-12-5-4-6-13(18)11-12)19-15-8-3-2-7-14(15)17(20)21/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRWUYCGWRDIB-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320306 | |
| Record name | 2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one | |
CAS RN |
337352-11-1 | |
| Record name | 2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)


![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)

![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)
![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)


![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)


![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)
